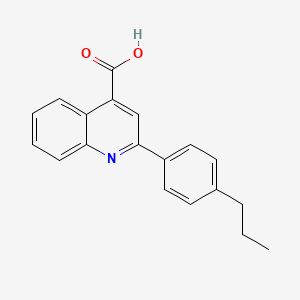
(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine
Vue d'ensemble
Description
(R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are N-heterocycles that are significant in medicinal chemistry due to their presence in a variety of bioactive molecules and pharmaceuticals. They are characterized by a five-membered ring containing one nitrogen atom.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful control of stereochemistry. For instance, the synthesis of a defense alkaloid of the Mexican bean beetle, which is a pyrrolidine derivative, starts from (R)-proline and involves the creation of a second stereogenic center through nucleophilic addition and reductive bond cleavage, resulting in a product with high enantiomeric and diastereomeric purity . Similarly, the synthesis of multisubstituted pyrrolidines with precise stereochemical arrangements, such as trisubstituted β-prolines, can be achieved via Rh-catalyzed C-H amination, demonstrating the importance of catalysis in the synthesis of complex pyrrolidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic methods, such as IR, 1H NMR, 13C NMR, and HRMS, as well as single-crystal X-ray diffraction analysis. For example, the crystal structure of a pyrrolidine derivative synthesized from (2S,4R)-4-hydroxy-L-proline and L-proline was determined to belong to the triclinic system, with specific bond angles and distances defining the three-dimensional arrangement of atoms within the crystal .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a variety of chemical reactions. The rhodium-catalyzed 1,4-addition of arylboronic acids to certain pyrrolidine derivatives, such as 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones, is an example of how these compounds can act as Michael acceptors in asymmetric synthesis, leading to the formation of new derivatives with potential medicinal applications . Additionally, the synthesis of pyridines from α,β-unsaturated oximes and alkynes using Rh(III) catalysis demonstrates the versatility of pyrrolidine derivatives in forming other heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds and the involvement of ethanol in the crystal structure can lead to the formation of supramolecular structures, which can affect properties such as solubility and melting point . The steric and electronic properties of substituents on the pyrrolidine ring can also influence the reactivity and interaction of these compounds with biological targets, as seen in the antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrrolidines in Cycloaddition Reactions : Pyrrolidines, including (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine, are vital in the synthesis of heterocyclic organic compounds. They are used in [3+2] cycloaddition reactions, demonstrating their importance in creating compounds with potential applications in medicine and industry, such as dyes and agrochemical substances (Żmigrodzka et al., 2022).
Synthesis of Enantiomers : The synthesis of both enantiomers of 3-methyl-N-(3-methylbutyl)pyrrolidine, including (R)-1, demonstrates the chemical versatility and the importance of stereochemistry in producing specific enantiomers of pyrrolidines, which can have varying applications based on their configuration (Veith et al., 1997).
Biological and Medicinal Chemistry
GPR40 Agonists : Pyrrolidine-containing compounds, including (R)-1 variants, are explored for their potential in treating type 2 diabetes. The binding activity of these compounds to the GPR40 receptor and their effects on insulin and GLP-1 secretion in vitro suggest their importance in medicinal chemistry (Jurica et al., 2017).
Stereochemical Diversity in Synthesis : The diverse stereochemical patterns that can be achieved in pyrrolidine synthesis underscore their significance in synthetic and medicinal chemistry. This diversity allows for the creation of compounds with specific biological properties (Adrio & Carretero, 2019).
Multisubstituted Pyrrolidines in Drug Molecules : Pyrrolidines are among the top ring systems in drug molecules. Methods for synthesizing multisubstituted pyrrolidines, like (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine, with precise stereochemistry are crucial for the development of densely decorated derivatives, highlighting their role in medicinal chemistry (Tang et al., 2022).
Propriétés
IUPAC Name |
1-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBWRMSQRFEIEB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@H]2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60419-23-0 | |
| Record name | (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

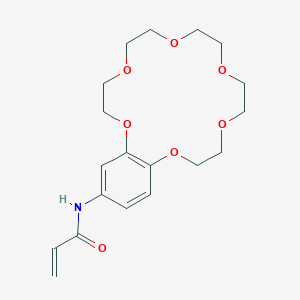

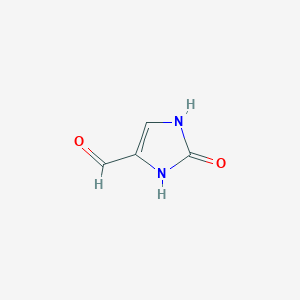
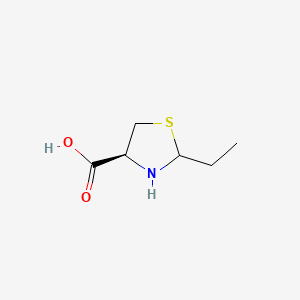
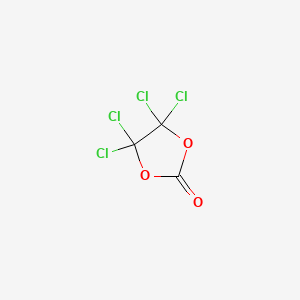



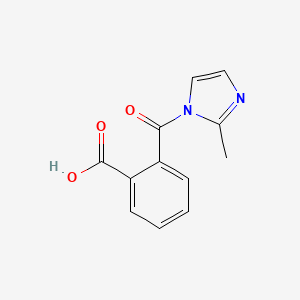
![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)

